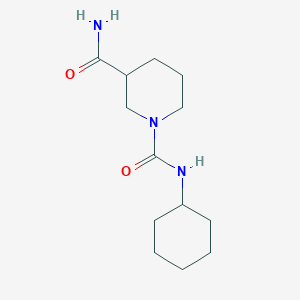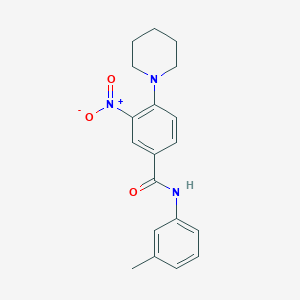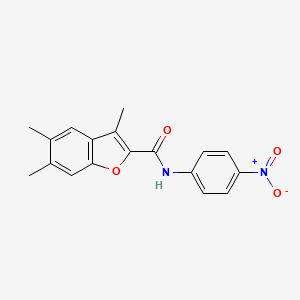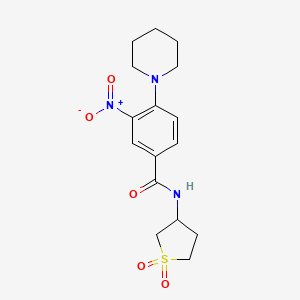![molecular formula C19H30N2O3S B4087251 2-ethyl-N-[4-(1-piperidinylsulfonyl)phenyl]hexanamide](/img/structure/B4087251.png)
2-ethyl-N-[4-(1-piperidinylsulfonyl)phenyl]hexanamide
描述
2-ethyl-N-[4-(1-piperidinylsulfonyl)phenyl]hexanamide, commonly known as EPPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EPPH is a member of the sulfonylurea class of drugs, which are commonly used to treat type 2 diabetes. However, EPPH has also been found to have other potential applications, such as in the treatment of cancer and neurological disorders. In
科学研究应用
EPPH has been found to have potential applications in various areas of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that EPPH can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. EPPH has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Studies have shown that EPPH can improve cognitive function and reduce the formation of amyloid plaques, which are characteristic of Alzheimer's disease.
作用机制
The exact mechanism of action of EPPH is not fully understood, but it is believed to work by inhibiting the activity of the sulfonylurea receptor 1 (SUR1). SUR1 is a protein that is involved in the regulation of insulin secretion in the pancreas. However, SUR1 is also expressed in other tissues, such as the brain and cancer cells. By inhibiting the activity of SUR1, EPPH can induce apoptosis in cancer cells and improve cognitive function in the brain.
Biochemical and Physiological Effects
EPPH has been found to have various biochemical and physiological effects. In cancer cells, EPPH can induce apoptosis by activating caspase-3, a protein that is involved in the breakdown of cellular components during apoptosis. EPPH has also been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In the brain, EPPH can improve cognitive function by reducing the formation of amyloid plaques and increasing the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using EPPH in lab experiments is its specificity for SUR1. This allows researchers to study the effects of inhibiting SUR1 without affecting other proteins or pathways. However, one of the limitations of using EPPH is its relatively low potency compared to other sulfonylurea drugs. This can make it difficult to achieve therapeutic concentrations in vivo.
未来方向
There are several future directions for research on EPPH. One area of research is in the development of more potent analogs of EPPH that can achieve therapeutic concentrations in vivo. Another area of research is in the identification of other proteins or pathways that are affected by EPPH. This could lead to the development of new drugs that target these proteins or pathways. Finally, more research is needed to fully understand the mechanism of action of EPPH and its potential applications in the treatment of cancer and neurological disorders.
Conclusion
EPPH is a synthetic compound that has potential applications in various areas of medicine. Its specificity for SUR1 makes it a valuable tool for studying the effects of inhibiting this protein. EPPH has been found to have potential applications in the treatment of cancer and neurological disorders, and future research may lead to the development of new drugs that target these conditions.
属性
IUPAC Name |
2-ethyl-N-(4-piperidin-1-ylsulfonylphenyl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-3-5-9-16(4-2)19(22)20-17-10-12-18(13-11-17)25(23,24)21-14-7-6-8-15-21/h10-13,16H,3-9,14-15H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXIHSZWJYGBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087170.png)
![6,6-dimethyl-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087174.png)
![N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide](/img/structure/B4087175.png)
![methyl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4087181.png)


![7-(2-methoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087206.png)





![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B4087271.png)
![2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087279.png)